

2-Methyl-2H-indazole-4-carboxylic acid vs other scaffolds in cancer treatment

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Compound of Interest

Compound Name: 2-Methyl-2H-indazole-4-carboxylic acid

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The Indazole Scaffold: A Comparative Guide for Cancer Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of novel cancer therapeutics. This guide provides a comparative analysis of the **2-Methyl-2H-indazole-4-carboxylic acid** motif, within the broader context of the indazole scaffold, against other prominent heterocyclic scaffolds in oncology.

The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved cancer drugs.^{[1][2][3]} Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will objectively compare the indazole scaffold, with a conceptual focus on derivatives like **2-Methyl-2H-indazole-4-carboxylic acid**, against two other widely utilized scaffolds in cancer drug development: quinoline and pyrimidine.

At a Glance: Indazole vs. Other Scaffolds

Scaffold	Key Advantages in Cancer Therapy	Representative FDA-Approved Drugs	Primary Molecular Target Classes
Indazole	Versatile substitution patterns for kinase selectivity, ability to form key hydrogen bonds with ATP-binding sites, established clinical success.[2][4]	Axitinib, Pazopanib, Entrectinib, Niraparib[2][4]	Protein Kinases (e.g., VEGFR, ALK, PARP) [4][5]
Quinoline	Planar structure facilitates DNA intercalation, versatile for developing kinase inhibitors and topoisomerase inhibitors.[6]	Camptothecin (and derivatives), Bosutinib, Lenvatinib	Topoisomerases, Protein Kinases (e.g., Src, Abl, VEGFR)
Pyrimidine	Bioisostere for natural purines, readily incorporated into antimetabolite drugs, core of many kinase inhibitors.[7]	5-Fluorouracil, Imatinib, Gefitinib, Palbociclib	DNA/RNA synthesis enzymes, Protein Kinases (e.g., BCR-Abl, EGFR, CDK4/6) [7]

Performance Data: A Quantitative Comparison

The following tables summarize the inhibitory activities of representative compounds from each scaffold class against key cancer targets. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

Table 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[4]

Compound	Scaffold	Cancer Cell Line / Assay	IC50	Reference
Axitinib	Indazole	VEGFR-2 Kinase Assay	0.2 nM	[4]
Pazopanib	Indazole/Pyrimidine	VEGFR-2 Kinase Assay	30 nM	[8]
Lenvatinib	Quinoline	VEGFR-2 Kinase Assay	4.0 nM	N/A
Sunitinib	Pyrrole/Oxindole	VEGFR-2 Kinase Assay	9 nM	N/A

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often mutated or overexpressed in various cancers.[5]

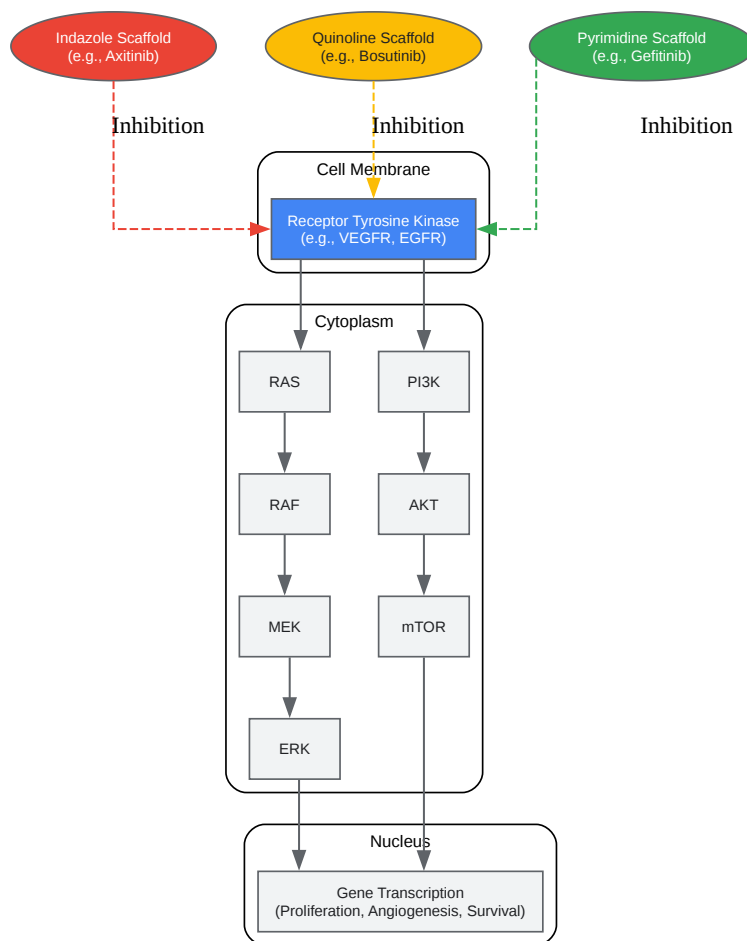
Compound	Scaffold	Cancer Cell Line / Assay	IC50	Reference
Gefitinib	Quinazoline	EGFR Kinase Assay	33 nM	N/A
Erlotinib	Quinazoline	EGFR Kinase Assay	2 nM	N/A
Indazole Derivative 109	Indazole	EGFR T790M Kinase Assay	5.3 nM	[5]

Table 3: Antiproliferative Activity in Breast Cancer Cell Lines

Compound	Scaffold	Cancer Cell Line	GI50 / IC50	Reference
Indazole-pyrimidine 5f	Indazole-Pyrimidine	MCF-7	1.858 μ M	[8]
Indazole-pyrimidine 4b	Indazole-Pyrimidine	Caco-2	0.827 μ M	[8]
Paclitaxel	Taxane	MCF-7	~3.60 μ M	[9]
Doxorubicin	Anthracycline	MCF-7	N/A	N/A

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is crucial for understanding the context of drug action and development.



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Caption: Simplified RTK signaling pathway targeted by various scaffolds.



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Caption: General workflow for anticancer drug discovery and development.

Detailed Experimental Protocols

Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- Test compounds (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of the test compounds in kinase buffer.
- In a 384-well plate, add the test compound solution.
- Add the VEGFR-2 enzyme and the substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
- The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to a no-compound control.
- Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
- 96-well plates

- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
- Remove the medium and dissolve the formazan crystals with the solubilization solution.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the GI50 or IC50 value, the concentration at which cell growth is inhibited by 50%.

Conclusion

The indazole scaffold is a cornerstone in modern oncology drug discovery, particularly for the development of kinase inhibitors. While the specific compound **2-Methyl-2H-indazole-4-carboxylic acid** lacks extensive public data, the broader indazole class demonstrates significant potential and has a proven track record in producing effective anticancer agents. When compared to other privileged scaffolds like quinoline and pyrimidine, the choice of scaffold ultimately depends on the specific molecular target and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their strategic decisions during the early phases of drug development. Further structure-activity relationship studies on specific derivatives are crucial to unlock the full therapeutic potential of these versatile scaffolds.

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